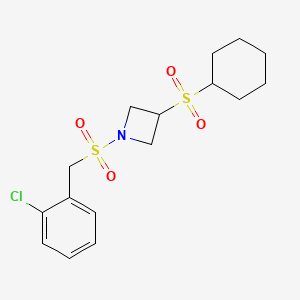

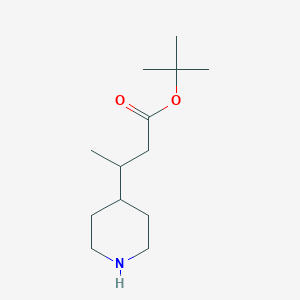

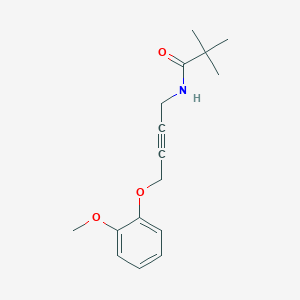

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide, also known as N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide, is a synthetic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 135°C and a molecular weight of about 236.3 g/mol. N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide is used in a range of scientific research applications, including drug discovery, drug development, and biochemistry. It has been studied for its potential to act as an inhibitor of enzymes, such as protein kinases, and to serve as a receptor agonist.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

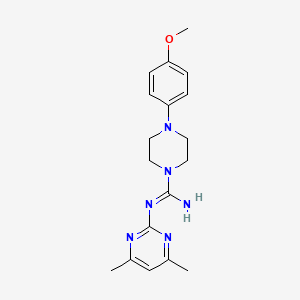

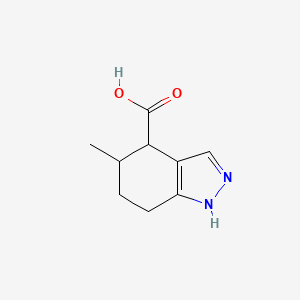

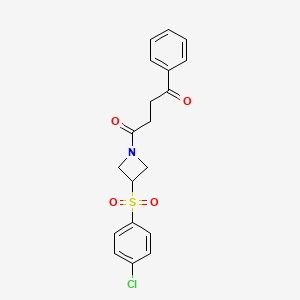

Research has been conducted on the synthesis of novel compounds using N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide as an initiator for creating heterocyclic compounds. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives, explored for their potential anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on COX-2 selectivity and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antihyperglycemic Evaluation

Carboximidamides linked with the pyrimidine moiety, derived from N'-(4,6-dimethylpyrimidin-2-yl)cyanamides, have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds were found to decrease serum levels of glucose and restore liver and kidney function biomarkers, indicating potential as ameliorative agents against diabetes (Moustafa et al., 2021).

Multifunctional Antioxidants

Analogues of this compound with a free radical scavenger group have been synthesized and evaluated. These compounds show potential in protecting cells against oxidative stress, indicating their applicability in preventing diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Fluorescent Ligands for Receptors

1-Arylpiperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized, displaying high receptor affinity and good fluorescence properties. These compounds could be valuable in visualizing certain receptors in cell studies, offering insights into receptor behavior (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

Research has been conducted on analogues of this compound for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies aim to develop more potent compounds with better pharmacological profiles for HIV treatment (Romero et al., 1994).

Propriétés

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVICWFHCELNJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)

![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2828575.png)